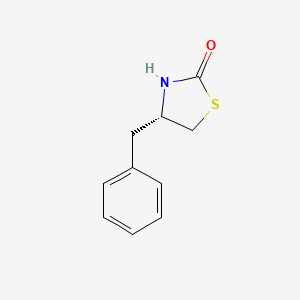

(S)-4-Benzyl-1,3-thiazolidine-2-one

Description

Significance of Enantioselective Synthesis in Organic Chemistry

Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern organic chemistry. wikipedia.orgwisdomlib.org It involves chemical reactions that preferentially produce one of two enantiomers of a chiral molecule. wikipedia.org Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. york.ac.uk While they often share many physical properties, their biological activities can differ profoundly. wikipedia.orgwisdomlib.org This distinction is of paramount importance in the pharmaceutical industry, as the desired therapeutic effect of a drug may be attributed to only one enantiomer, while the other may be inactive or even cause harmful side effects. wikipedia.orgnumberanalytics.com The selective production of a single enantiomer is therefore crucial for developing safer and more effective medicines. wisdomlib.orgpharmtech.com

The significance of enantioselective synthesis extends beyond pharmaceuticals to agrochemicals, fragrances, and flavors, where the biological or sensory effect is often specific to a single enantiomer. wikipedia.org For instance, the artificial sweetener aspartame's sweet taste is attributed to the L-enantiomer, whereas the D-enantiomer is tasteless. wikipedia.org Similarly, (R)-(–)-carvone has the scent of spearmint, while its enantiomer, (S)-(+)-carvone, smells of caraway. wikipedia.org The ability to synthesize a specific enantiomer allows chemists to create complex molecules with precise three-dimensional structures, which is essential for their desired function and biological activity. numberanalytics.com

Principles and Fundamental Role of Chiral Auxiliaries

Among the various strategies to achieve enantioselectivity, the use of chiral auxiliaries is a well-established and powerful method. numberanalytics.comwikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a non-chiral substrate molecule. numberanalytics.comwikipedia.orgthieme-connect.com This attachment introduces a chiral element that directs the stereochemical outcome of a subsequent reaction, favoring the formation of one diastereomer over the other. wikipedia.org The process typically involves three key steps: covalent attachment of the auxiliary to the substrate, the diastereoselective reaction to create a new stereocenter, and finally, the removal of the auxiliary to yield the desired enantiomerically enriched product. numberanalytics.com A significant advantage of this method is that the auxiliary can often be recovered and reused, making the process more economical. wikipedia.org

The fundamental role of the chiral auxiliary is to create a chiral environment around the reactive center of the substrate. This is often achieved through steric hindrance, where the bulky auxiliary physically blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered side. numberanalytics.com Conformational rigidity in the auxiliary can further enhance this selectivity. numberanalytics.com The products of auxiliary-directed reactions are diastereomers, which have different physical properties and can therefore be readily separated by standard laboratory techniques like column chromatography or crystallization. thieme-connect.comresearchgate.net This allows for the isolation of a single, pure stereoisomer. thieme-connect.com While the development of catalytic asymmetric methods is a major focus in modern chemistry, chiral auxiliaries remain indispensable, often providing high levels of selectivity and reliability for many transformations. thieme-connect.comresearchgate.net

Overview of (S)-4-Benzyl-1,3-thiazolidine-2-one as a Chiral Inductor

This compound is a chiral auxiliary that has emerged as a valuable tool in asymmetric synthesis. researchgate.net Derived from the amino acid L-phenylalanine, it possesses a stereogenic center at the C4 position of the thiazolidinone ring, which is responsible for its ability to induce chirality. researchgate.net This compound belongs to a class of auxiliaries that are effective in controlling the stereochemistry of various carbon-carbon bond-forming reactions, most notably aldol (B89426) reactions. researchgate.netscielo.org.mx

The utility of this compound as a chiral inductor has been demonstrated in asymmetric aldol couplings. scielo.org.mxjmcs.org.mx In these reactions, the N-acylated auxiliary is converted into a titanium enolate, which then reacts with an aldehyde. researchgate.netscielo.org.mx The benzyl (B1604629) group at the stereogenic center effectively shields one face of the enolate, directing the approach of the aldehyde to the opposite face. This results in the formation of the "Evans syn" aldol product with good to excellent diastereoselectivity. researchgate.netscielo.org.mx Research has shown that the reaction of the chlorotitanium enolate of N-propionyl-(S)-4-benzyl-1,3-thiazolidine-2-one with various aryl aldehydes yields the corresponding syn-aldol adducts with diastereomeric ratios ranging from 73:27 to 97:3. researchgate.netscielo.org.mxjmcs.org.mx A key advantage of this auxiliary is that it can be easily cleaved from the aldol product by nucleophilic acyl substitution, allowing for the recovery of the chiral auxiliary and the isolation of the desired chiral product. researchgate.net

| Property | Value |

|---|---|

| CAS Number | 219821-18-8 glpbio.comguidechem.com |

| Molecular Formula | C10H11NOS glpbio.com |

| Molecular Weight | 193.27 g/mol cymitquimica.com |

| Appearance | White crystalline solid scielo.org.mx |

| Melting Point | 68-70 °C scielo.org.mx |

| Reactant | Diastereomeric Ratio (syn:anti) | Yield |

|---|---|---|

| N-propionyl-(S)-4-benzyl-1,3-thiazolidin-2-one + Benzaldehyde | 97:3 scielo.org.mx | 86% scielo.org.mx |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4S)-4-benzyl-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTCRDXCVRFUOW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649642 | |

| Record name | (4S)-4-Benzyl-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219821-18-8 | |

| Record name | (4S)-4-Benzyl-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 4 Benzyl 1,3 Thiazolidine 2 One

Stereoselective Synthesis from L-Amino Acid Precursors

The primary and most efficient method for preparing enantiomerically pure (S)-4-Benzyl-1,3-thiazolidine-2-one involves a stereoselective synthesis starting from natural L-amino acids. ubc.cauwindsor.ca This approach leverages the inherent chirality of the amino acid to establish the desired stereocenter in the final thiazolidinone structure. The general strategy involves the reduction of the amino acid's carboxylic acid group to a primary alcohol, yielding a chiral amino alcohol, which is then cyclized to form the heterocyclic ring. santiago-lab.com

Derivation from L-Phenylalanine

The synthesis of this compound is commonly initiated from the inexpensive and naturally abundant amino acid, L-phenylalanine. uwindsor.cascielo.org.mx The process transforms the amino acid into the corresponding chiral β-amino alcohol, (S)-2-amino-3-phenyl-1-propanol, also known as L-phenylalaninol. This reduction can be achieved using powerful reducing agents such as Lithium Aluminium Hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). google.com

Following the reduction, the crucial step is the formation of the 1,3-thiazolidine-2-one ring. This involves a cyclization reaction with a reagent that provides the thiocarbonyl group. A related and well-documented synthesis is that of the analogous (S)-4-benzyl-1,3-thiazolidine-2-thione, which is achieved by reacting the amino alcohol with carbon disulfide in the presence of a base like potassium hydroxide. nih.gov For the target 2-oxo derivative, the cyclization is performed using reagents analogous to those used for oxazolidinone synthesis, such as thiophosgene (B130339) or other thiocarbonyl transfer agents, which react with both the amino and hydroxyl groups of L-phenylalaninol to form the stable five-membered ring.

Strategies for N-Acylation of this compound

Once the this compound auxiliary is synthesized, it is typically acylated at the nitrogen atom. This N-acylation is a critical step that attaches the substrate of interest to the chiral auxiliary, setting the stage for subsequent stereoselective transformations like aldol (B89426) additions or alkylations. santiago-lab.comscielo.org.mx The resulting N-acyl derivative contains a chiral environment that influences the approach of reagents, allowing for high levels of stereocontrol. santiago-lab.com

Preparation of N-Propionyl-(S)-4-Benzyl-1,3-thiazolidine-2-one

A common and representative example of N-acylation is the synthesis of N-Propionyl-(S)-4-Benzyl-1,3-thiazolidine-2-one. This derivative is particularly useful in asymmetric aldol reactions. scielo.org.mx The synthesis is a straightforward acylation reaction.

The procedure involves dissolving this compound in a suitable solvent such as dichloromethane (B109758) (DCM). scielo.org.mx The solution is cooled, typically to 0 °C, and a tertiary amine base, like triethylamine (B128534) (Et₃N), is added. scielo.org.mx Subsequently, the acylating agent, propionyl chloride, is introduced dropwise. scielo.org.mx The reaction is stirred for a period at low temperature before being allowed to warm to room temperature to ensure completion. scielo.org.mx The process is then terminated by quenching with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). scielo.org.mx After extraction and purification, the N-propionyl derivative is obtained in good yield. scielo.org.mx

Table 1: Reaction Parameters for the Synthesis of N-Propionyl-(S)-4-Benzyl-1,3-thiazolidine-2-one scielo.org.mx

| Parameter | Value |

| Starting Material | This compound |

| Acylating Agent | Propionyl Chloride |

| Base | Triethylamine (Et₃N) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Quenching Agent | Saturated NH₄Cl solution |

| Reported Yield | 67% |

The successful synthesis and characterization, often confirmed by single-crystal X-ray diffraction, validate the structure and absolute configuration of the resulting N-acylated compound. scielo.org.mx This derivative then serves as a key intermediate for creating new carbon-carbon bonds with a high degree of stereoselectivity. scielo.org.mx

Application of S 4 Benzyl 1,3 Thiazolidine 2 One in Diastereoselective Reactions

Enolate Chemistry and Reactivity Profile of N-Acyl-(S)-4-Benzyl-1,3-thiazolidine-2-one Derivatives

The N-acylation of (S)-4-benzyl-1,3-thiazolidine-2-one is a straightforward process, typically achieved using an acyl chloride in the presence of a base like triethylamine (B128534). scielo.org.mx These N-acyl derivatives are crucial precursors for generating enolates, which are the key nucleophilic species in many carbon-carbon bond-forming reactions. The nature of the enolate, specifically its geometry (E or Z), and the steric environment created by the chiral auxiliary are paramount in dictating the stereoselectivity of subsequent reactions.

The reactivity of these N-acyl derivatives is significantly influenced by the Lewis acid used for enolization. Titanium tetrachloride (TiCl₄) has proven to be particularly effective in generating chlorotitanium enolates. acs.orgacs.org The sulfur atom of the thiazolidinone ring exhibits a strong affinity for titanium, playing a crucial role in the formation of a rigid, chelated transition state. nih.govpitt.edu This chelation restricts the conformational freedom of the enolate, thereby creating a highly organized steric environment that directs the approach of the electrophile.

The enolate can exist in two forms: a chelated and a non-chelated transition state. acs.org The balance between these two states can be manipulated by the reaction conditions, such as the stoichiometry of the Lewis acid and the nature of the amine base used, allowing for tunable stereoselectivity. acs.orgnih.gov This controlled reactivity makes N-acyl-(S)-4-benzyl-1,3-thiazolidine-2-one derivatives versatile intermediates in asymmetric synthesis.

Asymmetric Carbon-Carbon Bond Forming Reactions

The well-defined stereochemical environment provided by the N-acyl-(S)-4-benzyl-1,3-thiazolidine-2-one derivatives has been extensively exploited in a variety of asymmetric carbon-carbon bond-forming reactions, most notably in diastereoselective aldol (B89426) additions.

The aldol reaction, a fundamental method for constructing β-hydroxy carbonyl compounds, can be rendered highly diastereoselective by employing N-acyl-(S)-4-benzyl-1,3-thiazolidine-2-one as a chiral auxiliary. The stereochemical outcome of these reactions is highly dependent on the specific reaction conditions, which dictate the geometry of the enolate and the nature of the transition state.

Chlorotitanium enolates are typically generated by treating the N-acyl-(S)-4-benzyl-1,3-thiazolidine-2-one with titanium tetrachloride (TiCl₄) and an amine base, such as N,N-diisopropylethylamine (DIPEA) or (-)-sparteine (B7772259). scielo.org.mxacs.org The reaction of the N-propionyl derivative with TiCl₄ and DIPEA generates a chlorotitanium enolate that readily condenses with aldehydes. scielo.org.mx

The reactivity of these enolates is notable, as they participate in additions to a range of electrophiles, including aldehydes and activated imines. scielo.org.mxcdnsciencepub.com The Lewis acidic nature of the titanium center activates the electrophile, facilitating the carbon-carbon bond formation. The diastereoselectivity of these additions is a direct consequence of the rigid, chair-like transition state adopted during the reaction.

The term 'Evans syn' refers to a specific diastereomer of the aldol product, which can be preferentially obtained by carefully controlling the reaction conditions. The formation of the 'Evans syn' aldol adduct is favored when a non-chelated transition state is operative. scielo.org.mxacs.org This is typically achieved by using equimolar amounts of titanium tetrachloride and a base like DIPEA. scielo.org.mxjmcs.org.mx In this scenario, the thiocarbonyl group of the auxiliary does not coordinate to the titanium center, allowing the benzyl (B1604629) group of the auxiliary to effectively shield one face of the enolate, directing the aldehyde to attack from the opposite face. nih.gov This results in high diastereoselectivity for the 'Evans syn' product.

| Aldehyde | Base | Diastereomeric Ratio ('Evans syn':'non-Evans syn') | Yield (%) | Reference |

| Benzaldehyde | DIPEA | 97:3 | 80 | scielo.org.mx |

| 4-Chlorobenzaldehyde | DIPEA | 90:10 | 78 | scielo.org.mx |

| 2,4-Dichlorobenzaldehyde | DIPEA | 85:15 | 75 | scielo.org.mx |

| 4-Methoxybenzaldehyde | DIPEA | 73:27 | 82 | scielo.org.mx |

Table 1: Diastereoselective 'Evans syn' Aldol Additions with N-propionyl-(S)-4-benzyl-1,3-thiazolidine-2-one and various aromatic aldehydes.

Conversely, the 'non-Evans syn' aldol adduct can be obtained with high selectivity by promoting a chelated transition state. acs.orgnih.gov This is achieved by using an excess of the amine base, particularly a bidentate ligand like (-)-sparteine (2 equivalents). acs.orgnih.gov In this case, the thiocarbonyl sulfur and the enolate oxygen both coordinate to the titanium atom, leading to a more rigid, six-membered ring transition state. nih.govacs.org This chelation forces the auxiliary to adopt a different conformation, reversing the facial bias and leading to the preferential formation of the 'non-Evans syn' product. The ability to access either the 'Evans syn' or 'non-Evans syn' aldol adduct from the same chiral auxiliary simply by modifying the reaction conditions highlights the remarkable versatility of the thiazolidinethione auxiliary. acs.orgnih.gov

| Aldehyde | Base (equivalents) | Diastereomeric Ratio ('non-Evans syn':'Evans syn') | Yield (%) | Reference |

| Isobutyraldehyde | (-)-Sparteine (1) | >99:1 | 85 | acs.org |

| Benzaldehyde | (-)-Sparteine (1) | 97:3 | 88 | acs.org |

| Isobutyraldehyde | TMEDA (1) | 97:3 | 82 | acs.org |

Table 2: Diastereoselective 'non-Evans syn' Aldol Additions with N-propionyl-(S)-4-benzyl-1,3-thiazolidine-2-thione.

Beyond aldol reactions, the chiral environment provided by this compound and its derivatives has been successfully applied to other enantioselective transformations. For instance, the chlorotitanium enolates of N-acyl thiazolidinethiones have been shown to add to O-methyl aldoximes in a highly diastereoselective manner, providing a novel route to β-amino carbonyl compounds. acs.orgnih.gov This reaction proceeds through the formation of an azetine intermediate, which can then be converted to the desired product. acs.org

Furthermore, these enolates have been utilized in diastereoselective additions to activated imines, leading to the synthesis of enantiomerically pure β-lactams. cdnsciencepub.comcdnsciencepub.com This methodology offers an efficient pathway to these valuable heterocyclic compounds with good diastereomeric ratios. The ability to engage in these varied transformations underscores the broad utility of this compound as a versatile chiral auxiliary in modern organic synthesis.

Diastereoselective Aldol Additions

Integration of this compound in Complex Molecule Total Synthesis

The ultimate test of a chiral auxiliary's utility lies in its application in the total synthesis of complex, biologically active molecules. The this compound scaffold and its close derivatives have proven effective in this demanding context, facilitating the construction of key stereogenic centers in natural products.

A significant example is the enantioselective total synthesis of the macrolide antibiotic (+)-brefeldin A. nih.gov In a convergent approach to this molecule, a crucial step involved the establishment of the C-4 and C-5 stereocenters. This was accomplished via an intermolecular asymmetric aldol reaction employing an N-acyl-(S)-4-benzyl-1,3-thiazolidinethione auxiliary, a close analogue of the titular compound. nih.gov The reaction, mediated by titanium tetrachloride (TiCl₄) and N,N,N',N'-tetramethylethylenediamine (TMEDA), successfully installed the desired stereochemistry, which was pivotal for the remainder of the synthesis. nih.gov

The synthesis of (+)-brefeldin A highlighted both the strengths and challenges of using this type of auxiliary. While it provided the necessary stereocontrol for the key aldol reaction, its removal proved to be non-trivial due to significant steric hindrance around the acylated auxiliary. nih.gov Standard methods for cleaving oxazolidinone auxiliaries were found to be ineffective. nih.gov Ultimately, reductive removal of the thiazolidinethione auxiliary was achieved using lithium borohydride (B1222165) (LiBH₄) in diethyl ether with a single equivalent of methanol (B129727). nih.gov This successful, albeit challenging, cleavage underscores the importance of developing robust methods to de-couple the chiral auxiliary without compromising the newly formed stereocenters. The subsequent steps in the synthesis involved the formation of the cyclopentenone ring and the introduction of the side chain to complete the total synthesis of (+)-brefeldin A and its epimer, 7-epi-brefeldin A. nih.gov

The versatility of the broader class of thiazolidinethione auxiliaries is further demonstrated in the enantioselective synthesis of apoptolidinone, the aglycone of the antitumor agent apoptolidin (B62325) A. nih.gov In this synthesis, three separate propionate (B1217596) aldol additions utilizing a thiazolidinethione auxiliary were instrumental in setting eight of the twelve stereogenic centers present in the complex polypropionate backbone. nih.gov

More recently, the direct application of N-propionyl-(S)-4-benzyl-1,3-thiazolidine-2-one in diastereoselective aldol reactions has been systematically studied, showcasing its potential for constructing key fragments for complex molecule synthesis. scielo.org.mx In these studies, the chlorotitanium enolate of N-propionyl-(S)-4-benzyl-1,3-thiazolidine-2-one was reacted with a variety of aryl aldehydes. scielo.org.mx These reactions proceeded in good yields and with high diastereoselectivity, favoring the 'Evans syn' aldol product. scielo.org.mx The diastereomeric ratios achieved were as high as 97:3. scielo.org.mx A key finding from this work is the facile removal of the this compound auxiliary under mild nucleophilic conditions, which is a significant advantage in the context of a multi-step total synthesis where sensitive functional groups may be present. scielo.org.mx

The table below summarizes the results from the diastereoselective aldol reaction of N-propionyl-(S)-4-benzyl-1,3-thiazolidine-2-one with various aromatic aldehydes.

Table 1: Diastereoselective Aldol Reactions of N-propionyl-(S)-4-benzyl-1,3-thiazolidine-2-one with Aromatic Aldehydes scielo.org.mx

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| Benzaldehyde | 86 | 97:3 |

| 4-Nitrobenzaldehyde | 92 | 97:3 |

| 2,4-Dichlorobenzaldehyde | 75 | 85:15 |

| 4-Methoxybenzaldehyde | 74 | 86:14 |

| 2-Naphthaldehyde | 89 | 73:27 |

These examples collectively demonstrate that this compound and its derivatives are powerful chiral auxiliaries for the synthesis of complex molecules. They provide a reliable method for establishing key stereocenters through diastereoselective reactions and, despite some challenges in removal, can be effectively integrated into lengthy and complex synthetic sequences.

Mechanistic and Stereochemical Investigations of Chiral Induction by S 4 Benzyl 1,3 Thiazolidine 2 One

Elucidation of Reaction Transition State Geometries

The stereochemical outcome of an asymmetric aldol (B89426) reaction is determined by the geometry of its transition state. Understanding this geometry is paramount to rationalizing and predicting the observed diastereoselectivity.

In aldol reactions employing N-acylated (S)-4-Benzyl-1,3-thiazolidine-2-one, particularly with titanium enolates, the facial selectivity is believed to proceed through a non-chelated transition state. researchgate.netscielo.org.mxjmcs.org.mx This model stands in contrast to chelated transition states where the metal ion coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary.

The prevailing model for these non-chelated pathways is the Zimmerman-Traxler model, which postulates a six-membered, chair-like pericyclic transition state. masterorganicchemistry.comharvard.edu In the case of the N-propionyl derivative of this compound, reaction with titanium tetrachloride (TiCl₄) and a hindered base like N,N-diisopropylethylamine (DIPEA) generates a (Z)-titanium enolate. scielo.org.mxjmcs.org.mx According to the Zimmerman-Traxler model, this (Z)-enolate adopts a chair-like transition state where the large substituents on both the enolate and the incoming aldehyde preferentially occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. harvard.edu This arrangement leads to the formation of the syn-aldol adduct as the major product. scielo.org.mxharvard.edu Research has shown that condensations of the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidine-2-one with various aryl aldehydes consistently yield the 'Evans syn' aldol product with good to excellent diastereoselectivity. researchgate.netjmcs.org.mx

Factors Governing Diastereoselectivity

The high degree of stereocontrol exerted by the this compound auxiliary is not accidental but a result of specific structural and electronic features.

The 4-benzyl group is the primary stereocontrolling element. In the chair-like Zimmerman-Traxler transition state, this bulky substituent orients itself in a pseudo-equatorial position to avoid steric clash. masterorganicchemistry.com This preferred orientation effectively shields one of the two prochiral faces of the enolate. Consequently, the electrophile (the aldehyde) is forced to approach from the less hindered face, dictating the absolute configuration of the two newly formed stereocenters. harvard.edu

Furthermore, stereoelectronic factors involving the N-acyl group are crucial. The repulsion between the dipoles of the C=O bond of the N-acyl group and the C=O bond of the thiazolidinone ring forces the N-acyl group into a specific conformation. harvard.edu This locks the enolate into a defined geometry where the benzyl (B1604629) group's steric influence is maximized, leading to a highly biased transition state and high diastereoselectivity.

The five-membered thiazolidinone ring is not planar. X-ray crystallographic studies of analogous N-acyl thiazolidinethiones reveal that the five-membered ring typically adopts an envelope conformation. nih.gov In this conformation, one atom (often the carbon bearing the benzyl group) is puckered out of the plane formed by the other four atoms. This puckering, combined with the fixed orientation of the N-acyl group, creates a rigid and well-defined three-dimensional structure. The benzyl group at the C4 position effectively locks the ring into this preferred conformation, preventing conformational ambiguity and ensuring a consistent and predictable facial bias during the approach of the electrophile. Studies on other substituted thiazolidin-4-ones confirm that the ring can exist in either a planar or, more commonly, an envelope conformation, depending on the substitution pattern. nih.govnih.gov

Advanced Spectroscopic and Diffraction Techniques for Stereochemical Assignment

The unambiguous determination of the relative and absolute stereochemistry of the aldol adducts is critical for validating mechanistic models. A combination of advanced analytical techniques is employed for this purpose.

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of crystalline compounds. scielo.org.mx In studies involving this compound, X-ray analysis has been used to confirm the absolute structure of the chiral auxiliary itself and, crucially, to verify the stereochemistry of the major and minor aldol products. researchgate.netscielo.org.mx This technique provides incontrovertible proof of the syn-configuration of the major adduct and helps to characterize the minor 'non-Evans syn' diastereomer. jmcs.org.mx

In addition to diffraction methods, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. High-resolution ¹H NMR spectroscopy is routinely used to determine the diastereomeric ratio of the reaction products directly from the crude reaction mixture by integrating the signals corresponding to each diastereomer. scielo.org.mx More advanced 2D-NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to probe the conformation of the molecules in solution, providing data that complements the solid-state information from X-ray crystallography. mdpi.com

Computational Chemistry Approaches to Reaction Mechanism and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms and predicting stereochemical outcomes. mdpi.com These methods allow for the in-silico modeling of proposed transition states.

By calculating the relative energies of different possible transition state structures (e.g., chelated vs. non-chelated, chair vs. boat, and various diastereomeric chair conformations), researchers can predict which reaction pathway is energetically most favorable. acs.org These computational studies can corroborate the viability of the proposed non-chelated Zimmerman-Traxler model by showing it to be lower in energy than alternative pathways. Furthermore, DFT can be used to perform a detailed conformational analysis of the thiazolidinone ring and to quantify the stereoelectronic effects of the benzyl substituent, providing a deeper, quantitative understanding that supports the qualitative models derived from experimental observation. mdpi.comnih.gov

Research Findings: Diastereoselective Aldol Reactions

The following table summarizes the results from the condensation of the titanium enolate of N-propionyl-(S)-4-benzyl-1,3-thiazolidine-2-one with various aromatic aldehydes, highlighting the yields and diastereoselectivity achieved. jmcs.org.mx

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | (4S)-Benzyl-3-(3-hydroxy-2-methyl-3-phenylpropanoyl)thiazolidin-2-one | 70 | 97:3 |

| 4-Nitrobenzaldehyde | (4S)-Benzyl-3-(3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoyl)thiazolidin-2-one | 80 | 95:5 |

| 2,4-Dichlorobenzaldehyde | (4S)-Benzyl-3-(3-(2,4-dichlorophenyl)-3-hydroxy-2-methylpropanoyl)thiazolidin-2-one | 75 | 85:15 |

| 2-Chlorobenzaldehyde | (4S)-Benzyl-3-(3-(2-chlorophenyl)-3-hydroxy-2-methylpropanoyl)thiazolidin-2-one | 78 | 90:10 |

| 4-Chlorobenzaldehyde | (4S)-Benzyl-3-(3-(4-chlorophenyl)-3-hydroxy-2-methylpropanoyl)thiazolidin-2-one | 76 | 94:6 |

| 4-Methoxybenzaldehyde | (4S)-Benzyl-3-(3-hydroxy-3-(4-methoxyphenyl)-2-methylpropanoyl)thiazolidin-2-one | 73 | 96:4 |

Auxiliary Removal and Regeneration of S 4 Benzyl 1,3 Thiazolidine 2 One

Cleavage Methodologies for the (S)-4-Benzyl-1,3-thiazolidine-2-one Auxiliary

The removal of the this compound auxiliary from its N-acyl derivatives is typically achieved through nucleophilic acyl substitution. The inherent reactivity of the endocyclic sulfur atom in the thiazolidinone ring facilitates this process, allowing for cleavage under generally mild conditions. scielo.org.mxscielo.org.mx This ease of deprotection is a notable advantage compared to some other chiral auxiliaries. scielo.org.mx

Nucleophilic Acyl Substitution Strategies for Product Liberation

A variety of nucleophiles can be employed to cleave the N-acyl bond, leading to the formation of different functionalities, such as esters, amides, and alcohols, while liberating the chiral auxiliary. The choice of nucleophile is dictated by the desired final product.

One documented example involves the conversion of an N-acyl aldol (B89426) adduct to a p-nitrobenzyl ester. This transesterification was achieved in high yield, demonstrating the practicality of this cleavage method. scielo.org.mx While detailed studies outlining a broad spectrum of nucleophiles for this specific auxiliary are not extensively compiled in single sources, the principles of nucleophilic acyl substitution allow for the application of various reagents.

Below is a table summarizing potential nucleophilic cleavage strategies based on established chemical principles and reported examples with similar auxiliaries.

Table 1: Nucleophilic Acyl Substitution Strategies for Cleavage of N-Acyl-(S)-4-benzyl-1,3-thiazolidine-2-one

| Nucleophile | Product Type | Typical Reagents & Conditions | Reported Yield of Cleaved Product (Example) |

|---|---|---|---|

| Alkoxides | Esters | Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH), room temperature. | Data not specifically reported for this auxiliary, but generally high yields are expected. |

| Amines | Amides | Benzylamine (BnNH2), room temperature or gentle heating. | Data not specifically reported for this auxiliary, but generally high yields are expected. |

| Hydride Reagents (Reductive Cleavage) | Alcohols | Lithium borohydride (B1222165) (LiBH4) in a suitable solvent like tetrahydrofuran (B95107) (THF). | Data not specifically reported for this auxiliary, but generally high yields are expected. |

| Alkoxides (from alcohols) | Esters | p-Nitrobenzyl alcohol, catalyst, room temperature. | 93% for a p-nitrobenzyl ester. scielo.org.mx |

Practical Strategies for Auxiliary Recycling and Reusability

The ability to recover and reuse the chiral auxiliary is a cornerstone of efficient and sustainable asymmetric synthesis. numberanalytics.comyork.ac.ukresearchgate.net After the cleavage reaction, the this compound can be recovered from the reaction mixture.

The typical procedure for recovery involves standard workup and purification techniques. Following the cleavage reaction, the reaction mixture is usually quenched and then subjected to an extraction process to separate the desired product from the auxiliary. The layer containing the chiral auxiliary can then be isolated.

Purification of the recovered auxiliary is often achieved through crystallization or column chromatography. For instance, after an N-acylation reaction to prepare the starting material, the product was purified by flash chromatography, and subsequent crystallization yielded a pure solid. scielo.org.mxscielo.org.mx A similar approach can be applied to purify the recovered auxiliary. The purity of the recycled auxiliary is crucial for its successful reuse in subsequent stereoselective reactions.

While specific, detailed industrial-scale recycling protocols for this compound are not widely published in academic literature, the general principles of chiral auxiliary recovery are well-established. york.ac.uk The key steps involve:

Efficient Separation: Developing a robust extraction or filtration protocol to cleanly separate the auxiliary from the product and any remaining reagents.

Purification: Employing crystallization as a cost-effective and scalable method for purification. The choice of solvent for crystallization is critical to ensure high recovery yield and purity.

Purity Analysis: Verifying the chemical and enantiomeric purity of the recycled auxiliary before its reuse to ensure consistent performance in asymmetric reactions.

The development of polymer-supported versions of chiral auxiliaries, such as Evans'-type oxazolidinones, represents an advanced strategy for simplifying recovery and reuse, as the auxiliary can be removed by simple filtration. bath.ac.uk While not specifically documented for this compound, this approach highlights a potential avenue for enhancing its recyclability.

Q & A

Q. What is the synthetic route for (S)-4-Benzyl-1,3-thiazolidine-2-one, and how is its structure validated?

The synthesis begins with an (S)-configured β-amino alcohol, which reacts with carbon disulfide under reflux in aqueous potassium hydroxide to form the thiazolidinethione intermediate. Subsequent acylation with propionyl chloride in dichloromethane at low temperatures (-40 to -78°C) yields the final product. Structural validation employs elemental analysis , UV-Vis , FT-IR , MS , and NMR spectroscopy (1H and 13C). Absolute stereochemistry is confirmed via single-crystal X-ray diffraction , which reveals helical chain aggregation through C–H···O interactions .

Q. How is this compound applied in asymmetric synthesis?

This compound serves as a chiral auxiliary in asymmetric aldol reactions, enabling stereoselective carbon-carbon bond formation. Its rigid thiazolidinethione scaffold directs facial selectivity during enolate formation, critical for synthesizing natural products like polyketides and macrolides. Post-reaction, the auxiliary is cleaved under mild acidic or basic conditions .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in catalytic cycles?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is employed to model reaction pathways. These calculations assess transition-state geometries, charge distribution, and steric effects. For example, the role of the benzyl group in stabilizing intermediates via π-stacking can be quantified .

Q. How can derivatives of this compound be optimized for spectrophotometric metal ion detection?

Derivatives like 5-hydroxyimino-4-imino-1,3-thiazolidine-2-one form complexes with Pt(IV), enabling spectrophotometric determination at λmax = 450 nm. Method optimization involves adjusting pH (1.5–2.0) and ligand-to-metal ratios. However, analogs lacking hydroxyimino groups (e.g., PHBS, ITHBA) show no affinity, highlighting the need for structure-activity relationship (SAR) studies .

Q. What in vitro models are suitable for evaluating the bioactivity of thiazolidinone derivatives?

Daphnia magna assays assess acute toxicity (LC50 values), while human cancer cell lines (e.g., MCF-7, HeLa) evaluate antiproliferative effects via MTT assays. Structural analogs with 4-(4-chlorophenylsulfonyl)phenyl substituents demonstrate dose-dependent cytotoxicity, suggesting potential for lead optimization .

Q. How do substituents on the thiazolidinone ring influence conformational behavior?

X-ray crystallography and Hammett correlation studies reveal that electron-withdrawing groups (e.g., nitro) increase ring planarity, enhancing π-π interactions. In contrast, bulky substituents (e.g., cyclohexyl) induce chair-like conformations, altering reactivity in nucleophilic additions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in the suitability of thiazolidinone derivatives for analytical applications?

While HITO derivatives effectively complex Pt(IV), PHBS and ITHBA fail due to lacking coordination sites. Contradictions arise from ligand geometry and electronic effects . Researchers must validate each derivative’s chelation capacity through Job’s plot analysis and molar absorptivity measurements before method development .

Methodological Recommendations

- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents to verify enantiomeric excess .

- Crystallography : For absolute configuration determination, collect data at 100 K using Mo Kα radiation and refine with SHELXL .

- Toxicity Screening : Combine Daphnia magna assays with zebrafish models to assess ecotoxicological impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.